molecular formula C12H20S4 B14224063 Tetrakis(ethylsulfanyl)butatriene CAS No. 526208-84-4

Tetrakis(ethylsulfanyl)butatriene

Cat. No.: B14224063
CAS No.: 526208-84-4
M. Wt: 292.6 g/mol
InChI Key: RWRGDHMPDWDFAK-UHFFFAOYSA-N
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Description

Tetrakis(ethylsulfanyl)butatriene is an organosulfur compound characterized by the presence of four ethylsulfanyl groups attached to a butatriene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrakis(ethylsulfanyl)butatriene typically involves the reaction of a butatriene precursor with ethylsulfanyl reagents. One common method involves the treatment of a halogenated butatriene with ethylthiolate in the presence of a base such as potassium tert-butoxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(ethylsulfanyl)butatriene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as alkoxides, thiolates, and amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced sulfur derivatives.

    Substitution: Various substituted butatriene derivatives.

Scientific Research Applications

Tetrakis(ethylsulfanyl)butatriene has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organosulfur compounds and as a ligand in coordination chemistry.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.

    Biology and Medicine:

Mechanism of Action

The mechanism of action of tetrakis(ethylsulfanyl)butatriene involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in oxidation reactions, the ethylsulfanyl groups are targeted by oxidizing agents, leading to the formation of sulfoxides or sulfones. The exact pathways and molecular interactions can vary based on the specific conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    Tetrakis(trimethylsilyl)butatriene: Similar in structure but with trimethylsilyl groups instead of ethylsulfanyl groups.

    Tetrakis(phenylsulfanyl)butatriene: Similar but with phenylsulfanyl groups.

    Tetrakis(methylsulfanyl)butatriene: Similar but with methylsulfanyl groups

Uniqueness

Tetrakis(ethylsulfanyl)butatriene is unique due to the presence of ethylsulfanyl groups, which impart distinct electronic and steric properties compared to other similar compounds

Conclusion

This compound is a versatile organosulfur compound with unique structural properties and potential applications in chemistry, materials science, and possibly biology and medicine. Its synthesis, reactivity, and applications make it a valuable compound for further research and development.

Properties

CAS No.

526208-84-4

Molecular Formula

C12H20S4

Molecular Weight

292.6 g/mol

InChI

InChI=1S/C12H20S4/c1-5-13-11(14-6-2)9-10-12(15-7-3)16-8-4/h5-8H2,1-4H3

InChI Key

RWRGDHMPDWDFAK-UHFFFAOYSA-N

Canonical SMILES

CCSC(=C=C=C(SCC)SCC)SCC

Origin of Product

United States

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